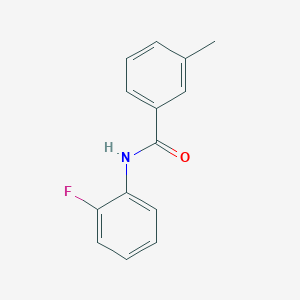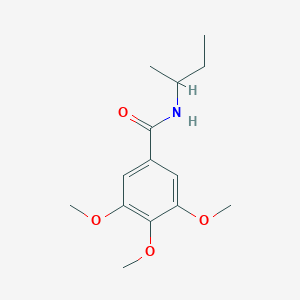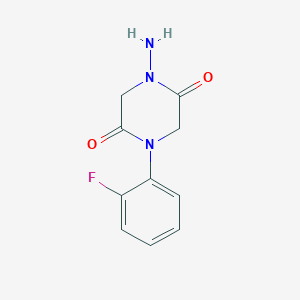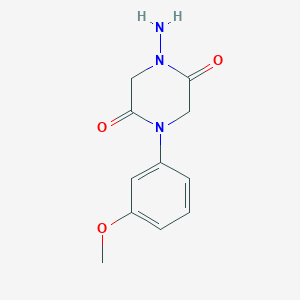![molecular formula C23H16FN3O3 B291995 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291995.png)
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione, also known as FPMD, is a novel chemical compound that has gained significant attention in scientific research. FPMD belongs to the class of diazepines and is a potent allosteric modulator of the GABA-A receptor.
Mechanism of Action
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to a specific site on the receptor, 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione enhances the activity of GABA, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a reduction in neuronal excitability, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been shown to have a range of biochemical and physiological effects. In addition to its anxiolytic and sedative effects, 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has also been shown to increase the expression of genes involved in neuroplasticity, suggesting that it may have potential as a cognitive enhancer.
Advantages and Limitations for Lab Experiments
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has several advantages for use in lab experiments. It has a high affinity for the GABA-A receptor, making it a potent and selective modulator of this target. 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is also stable and can be easily synthesized in large quantities. However, 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione also has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione. One area of interest is the development of analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another area of research is the investigation of the potential therapeutic applications of 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione and its effects on neuronal function and plasticity.
Conclusion
In conclusion, 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a novel chemical compound with promising potential for use in scientific research. Its synthesis method has been optimized for high yield and purity, making it a suitable compound for experimental use. 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione acts as a positive allosteric modulator of the GABA-A receptor, resulting in anxiolytic and sedative effects. 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has several advantages for use in lab experiments, but also has some limitations. Future research on 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione will help to further elucidate its mechanism of action and potential therapeutic applications.
Synthesis Methods
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione can be synthesized using a multi-step reaction process that involves the condensation of 2-(4-fluorophenyl)-2-oxoethylamine with 2-amino-4,5-diphenyl-1,3-oxazole, followed by cyclization and oxidation. The final product is obtained through recrystallization from ethanol. The synthesis method of 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been optimized for high yield and purity, making it a suitable compound for scientific research.
Scientific Research Applications
4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders. The compound has shown promising results in preclinical studies, demonstrating anxiolytic and antidepressant effects in animal models. 4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
Molecular Formula |
C23H16FN3O3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
11-(4-fluorophenyl)-3-methyl-5-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C23H16FN3O3/c1-13-11-17(14-5-3-2-4-6-14)25-22-19(13)20-21(30-22)23(29)27(12-18(28)26-20)16-9-7-15(24)8-10-16/h2-11H,12H2,1H3,(H,26,28) |
InChI Key |
NGXRPBRLGGEYMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{2-methyl-5-[(phenoxyacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B291919.png)


![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)



![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)